Physical and chemical properties of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Physical and chemical properties of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS No. 1803589-57-2) is a substituted pyrrole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrrole scaffold is a core component of numerous natural products and pharmaceuticals, valued for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from supplier data and leverages established chemical principles and comparative data from structurally related analogs to offer scientifically grounded insights into its characteristics and potential applications.
Core Molecular Attributes and Physical Properties
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a poly-functionalized heterocyclic compound. Its structure, featuring a methyl ester, a formyl group, and a methyl group on the pyrrole ring, provides multiple sites for chemical modification, making it a valuable building block in drug discovery.
Structural and General Properties
The fundamental identifiers for this compound are summarized in the table below. The molecular formula and weight have been confirmed by chemical suppliers.[2]
| Property | Value | Source |
| IUPAC Name | methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | - |
| CAS Number | 1803589-57-2 | [2] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Predicted: Off-white to yellow or brown solid | Inferred |
| Melting Point | Not available. Predicted to be higher than related, less substituted pyrroles. For comparison, methyl 4-formyl-1H-pyrrole-2-carboxylate melts at 120-126 °C.[3] | - |
| Boiling Point | Not available. Expected to be high due to polarity and potential for hydrogen bonding. | - |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low solubility in water is expected. | Inferred |
Rationale for Predicted Properties
The predictions for appearance and solubility are based on common characteristics of similar small organic molecules. The presence of polar functional groups (ester and aldehyde) and the N-H group capable of hydrogen bonding suggests a crystalline solid at room temperature. These same groups will confer solubility in polar organic solvents, while the overall carbon framework limits water solubility.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for researchers in confirming the identity and purity of synthesized samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.
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N-H Proton: A broad singlet, typically in the range of 9.0-12.0 ppm.
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Aldehyde Proton (-CHO): A sharp singlet around 9.5-10.0 ppm.
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Pyrrole Ring Proton (C5-H): A singlet or a doublet with small coupling to the N-H proton, expected around 7.0-7.5 ppm.
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Ester Methyl Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.
-
Ring Methyl Protons (-CH₃): A sharp singlet around 2.2-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
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Aldehyde Carbonyl: ~185-195 ppm
-
Ester Carbonyl: ~160-165 ppm
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Pyrrole Ring Carbons: Four distinct signals in the aromatic region (~110-140 ppm).
-
Ester Methyl Carbon: ~51-53 ppm
-
Ring Methyl Carbon: ~12-15 ppm
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching frequencies of its functional groups.
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N-H Stretch: A broad band around 3200-3400 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.
-
Aldehyde C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹.
-
C=C and C-N Stretches (Pyrrole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The molecular ion peak (M⁺) in a mass spectrum would be observed at an m/z corresponding to its molecular weight (167.16). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₉NO₃.
Chemical Properties and Reactivity
The reactivity of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is governed by the interplay of its functional groups and the aromatic pyrrole core. The pyrrole ring is electron-rich and generally reactive towards electrophiles, although the electron-withdrawing ester and formyl groups will deactivate it compared to unsubstituted pyrrole.[4]
Key Reaction Pathways
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Reactions of the Aldehyde Group: The formyl group is a versatile handle for further synthetic transformations, including:
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Oxidation: Can be oxidized to a carboxylic acid.
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Reduction: Can be reduced to a primary alcohol.
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Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.
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Wittig Reaction: Can be converted to an alkene.
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Condensation Reactions: Can react with active methylene compounds or amines to form larger, more complex structures.[5]
-
-
Reactions of the Ester Group: The methyl ester can be:
-
Hydrolyzed: To the corresponding carboxylic acid under acidic or basic conditions.
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Reduced: To a primary alcohol using strong reducing agents like lithium aluminum hydride.
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Amidated: Can react with amines to form amides.
-
-
Reactions at the Pyrrole Ring:
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N-Alkylation/N-Acylation: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at the nitrogen atom.
-
Electrophilic Substitution: Despite deactivation, electrophilic substitution (e.g., halogenation, nitration) is possible, likely directed to the C5 position, which is the most electron-rich site not occupied.
-
Caption: Key reactivity sites of the target molecule.
Synthesis Methodology
A plausible and efficient synthesis of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate would likely involve the formylation of a pre-existing 3-methyl-1H-pyrrole-2-carboxylate precursor. The Vilsmeier-Haack reaction is a standard and regioselective method for introducing a formyl group onto electron-rich aromatic rings like pyrroles.[6]
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on established methods for formylating pyrrole carboxylates.
Step 1: Activation of DMF
-
To a solution of dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
Step 2: Formylation of the Pyrrole
-
Dissolve the starting material, methyl 3-methyl-1H-pyrrole-2-carboxylate, in an anhydrous solvent.
-
Slowly add the solution of the pyrrole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate or sodium acetate.
-
Stir vigorously until the intermediate iminium salt is hydrolyzed to the aldehyde.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. 1803589-57-2|Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
